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Compound of Interest

2-(4-methyl-1H-pyrazol-1-
Compound Name:
yl)propanoic acid

Cat. No.: B1355983

Abstract: This guide provides a comprehensive technical overview of Molibresib (I-BET-
762/GSK525762A), a potent and selective small molecule inhibitor of the Bromodomain and
Extra-Terminal (BET) family of proteins. Initially developed by GlaxoSmithKline, Molibresib has
been investigated in numerous preclinical and clinical studies for its potential therapeutic
applications in oncology and inflammatory diseases. This document consolidates key
information on its mechanism of action, physicochemical properties, relevant experimental
protocols, and sourcing for research purposes, tailored for researchers, scientists, and
professionals in the field of drug development.

Introduction: The Epigenetic Frontier and BET
Inhibition

The field of epigenetics has unveiled a new frontier in therapeutic intervention, moving beyond
the genetic code to target the machinery that regulates gene expression. Among the key
players in this regulatory landscape are "epigenetic readers," proteins that recognize and bind
to post-translational modifications on histones, thereby influencing chromatin structure and
gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising
BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to
acetylated lysine residues on histones.[1] This interaction is pivotal for the recruitment of
transcriptional machinery to the promoters and enhancers of key genes involved in cell

proliferation, differentiation, and inflammation. Dysregulation of BET protein activity has been
implicated in the pathogenesis of various diseases, most notably cancer.
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Molibresib (also known as I-BET-762 and GSK525762A) emerged as a clinical candidate from
a lead optimization program aimed at developing potent and selective inhibitors of the BET
family.[2] By mimicking the acetylated lysine residues, Molibresib competitively binds to the
bromodomains of BET proteins, displacing them from chromatin and subsequently
downregulating the transcription of critical oncogenes such as MYC.[1][2] This guide will delve
into the technical details of Molibresib, providing a foundational resource for its further
investigation and potential therapeutic development.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a compound's physical, chemical, and pharmacokinetic properties
is fundamental to its development as a therapeutic agent. Molibresib is an orally bioavailable
small molecule with characteristics that have enabled its progression through clinical trials.

Property Value Source

(21314151 el 18I0 ]

CAS Number 1260907-17-2

[12][13]
Molecular Formula C22H22CINsO2 [LI2I[A105]el7181o 1 3111 4]
Molecular Weight 423.90 g/mol [LI21031[415108][9][10[13][14]

Off-white to yellow
Appearance _ [O][10][14]
solid/powder

Solubility Soluble in DMSO and ethanol [1][2][10]

Purity >98% (HPLC) [2]

Powder: -20°C for up to 3

Storage years. In solvent: -80°C for up [71[14]
to 6 months.

Oral Bioavailability Yes [2][15]

Half-life (t%2) 3—7 hours (in humans) [15][16]

Time to Maximum Plasma )
] ~2 hours (in humans) [15][16]
Concentration (Tmax)
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Mechanism of Action: Disrupting the Transcriptional
Program

Molibresib exerts its biological effects by competitively inhibiting the binding of BET
bromodomains to acetylated histones. This action disrupts the formation of essential chromatin
complexes required for the expression of specific genes.

Binding Affinity and Potency

Molibresib demonstrates high affinity and potent inhibition of the BET family of proteins. It binds
to the tandem bromodomains of BRD2, BRD3, and BRD4 with a dissociation constant (Kd) in
the range of 50.5-61.3 nM.[2][3] In functional assays, it effectively displaces a tetra-acetylated
histone H4 peptide from the BET bromodomains with an ICso of approximately 32.5-42.5 nM in
a Fluorescence Resonance Energy Transfer (FRET) assay.[2][3][4]

Downstream Signaling Consequences

The primary consequence of BET inhibition by Molibresib is the downregulation of key
transcriptional programs. One of the most well-characterized downstream targets is the MYC
oncogene, a master regulator of cell proliferation, growth, and metabolism.[1] By displacing
BRD4 from the MYC promoter and enhancer regions, Molibresib effectively suppresses its
transcription. This leads to cell cycle arrest and induction of apoptosis in various cancer cell
lines.[1]

Beyond MYC, Molibresib also modulates the expression of genes involved in inflammation. It
has been shown to suppress the production of pro-inflammatory proteins by macrophages and
confer protection against lipopolysaccharide-induced endotoxic shock in preclinical models.[3]
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Caption: Molibresib's mechanism of action in downregulating MYC expression.

Preclinical and Clinical Landscape

Molibresib has undergone extensive evaluation in both preclinical models and human clinical
trials across a range of solid and hematologic malignancies.

Preclinical Activity

In preclinical studies, Molibresib has demonstrated anti-proliferative effects in various cancer
cell lines, including those derived from multiple myeloma, prostate cancer, and NUT (Nuclear
Protein in Testis) carcinoma.[4][15] It has been shown to induce cell cycle arrest and apoptosis,
and to reduce tumor burden in in vivo xenograft models.[4] Furthermore, its anti-inflammatory
properties have been demonstrated in models of sepsis and autoimmune disease.[3]

Clinical Trials

Molibresib (GSK525762) has been investigated in several Phase | and Il clinical trials.[15][16]
[17][18][19][20][21] These studies have evaluated its safety, tolerability, pharmacokinetics, and
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preliminary efficacy in patients with advanced solid tumors, including NUT carcinoma, and
hematologic malignancies.[15][16][18][19][20]

The most common treatment-related adverse events observed in clinical trials include
thrombocytopenia, fatigue, and gastrointestinal issues such as nausea, vomiting, and diarrhea.
[15][16][18][20] While demonstrating some clinical activity, particularly in NUT carcinoma, the
overall response rates in broader cancer populations have been modest, suggesting that
combination therapies may be a more effective strategy for leveraging the therapeutic potential
of BET inhibitors like Molibresib.[20][21]

Experimental Protocol: Cell Viability Assay

To assess the anti-proliferative effects of Molibresib in a laboratory setting, a standard cell
viability assay, such as the MTT or CellTiter-Glo® assay, can be employed. The following is a
generalized protocol.

Obijective: To determine the half-maximal inhibitory concentration (ICso) of Molibresib in a
cancer cell line.

Materials:

Cancer cell line of interest (e.g., a MYC-driven cell line)

o Complete cell culture medium

e Molibresib (I-BET-762)

o DMSO (for stock solution)

e 96-well clear-bottom cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
e Luminometer

Procedure:
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e Stock Solution Preparation: Prepare a 10 mM stock solution of Molibresib in DMSO. Store at
-20°C.

e Cell Seeding:
o Trypsinize and count the cells.

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well)
in 100 pL of complete medium.

o Incubate overnight at 37°C and 5% CO: to allow for cell attachment.
e Compound Treatment:

o Prepare a serial dilution of Molibresib in complete medium from the stock solution. A
typical concentration range would be from 1 nM to 10 uM.

o Include a vehicle control (DMSO at the same final concentration as the highest Molibresib
dose) and a no-cell control (medium only).

o Carefully remove the medium from the wells and add 100 pL of the prepared Molibresib
dilutions or controls.

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO-..

 Viability Measurement:

[¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[e]

Add 100 pL of the CellTiter-Glo® reagent to each well.

[e]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Measure the luminescence of each well using a luminometer.

o Data Analysis:
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o Subtract the average background luminescence (no-cell control) from all other
measurements.

o Normalize the data to the vehicle control (set to 100% viability).
o Plot the normalized viability against the logarithm of the Molibresib concentration.

o Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to
calculate the 1Cso value.

(Prepare 10 mM Molibresib stock in DMSO) (Seed cells in 96-well plate)

Grepare serial dilutions of Molibresia Gncubate overnighg
L
(Treat cells with Molibresib dilutions)
!
Gncubate for 72 hours)
!
C’-\dd CellTiter-Glo® reagena
!
(Measure Iuminescence)
!
(Analyze data and calculate ICSCD
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Caption: A generalized workflow for determining the 1Cso of Molibresib.

Suppliers of Research-Grade Molibresib

For research and development purposes, Molibresib can be sourced from various chemical
suppliers. It is crucial to obtain a certificate of analysis to ensure the identity and purity of the

compound.

Supplier

Product Name(s)

CAS Number

Selleck Chemicals

Molibresib (I-BET-762)

1260907-17-2

MedChemExpress

Molibresib (I-BET762;
GSK525762)

1260907-17-2

Tocris Bioscience

I-BET 762

1260907-17-2

Cayman Chemical

I-BET762 (GSK525762A)

1260907-17-2

Sigma-Aldrich I-BET762 1260907-17-2
Molibresib (I-BET 762,

TargetMol 1260907-17-2
GSK525762)

BPS Bioscience I-BET-762 1260907-17-2

Chemietek

I-BET762 (Molibresib)
(GSK525762)

1260907-17-2

Cambridge Bioscience

Molibresib

1260907-17-2

Fisher Scientific

Selleck Chemical LLC
Molibresib (I-BET-762)

1260907-17-2

P212121 Store

GSK525762

1260907-17-2

ChemicalBook

GSK 525762A

1260907-17-2

Conclusion and Future Directions
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Molibresib (I-BET-762/GSK525762A) is a well-characterized, potent, and selective inhibitor of
the BET family of bromodomains. Its mechanism of action, centered on the disruption of key
transcriptional programs, has established a strong rationale for its investigation in oncology and
inflammatory diseases. While monotherapy has shown limited efficacy in broader patient
populations, the preclinical and clinical data provide a solid foundation for exploring its use in
combination with other targeted therapies or chemotherapy. The continued investigation of BET
inhibitors like Molibresib will undoubtedly contribute to the advancement of epigenetic therapies
and offer new hope for patients with difficult-to-treat diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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